Fenbendazole-d3
Fenbendazole-d3
Fenbendazole-d3 is intended for use as an internal standard for the quantification of fenbendazole by GC- or LC-MS. Fenbendazole is a benzimidazole anthelmintic. It is active against Giardia in vitro (IC50 = 0.3 μM). Fenbendazole (20 mg/kg) prevents infiltration of parasites into the brain in a rabbit model of E. cuniculi infection. It also activates HIF-1α and prevents oxidative stress-induced death in primary neurons in vitro.
Chemical structure: benzimidazole
Chemical structure: benzimidazole
Brand Name:
Vulcanchem
CAS No.:
1228182-47-5
VCID:
VC0135340
InChI:
InChI=1S/C15H13N3O2S/c1-20-15(19)18-14-16-12-8-7-11(9-13(12)17-14)21-10-5-3-2-4-6-10/h2-9H,1H3,(H2,16,17,18,19)/i1D3
SMILES:
COC(=O)NC1=NC2=C(N1)C=C(C=C2)SC3=CC=CC=C3
Molecular Formula:
C15H13N3O2S
Molecular Weight:
302.4 g/mol
Fenbendazole-d3
CAS No.: 1228182-47-5
Cat. No.: VC0135340
Molecular Formula: C15H13N3O2S
Molecular Weight: 302.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Fenbendazole-d3 is intended for use as an internal standard for the quantification of fenbendazole by GC- or LC-MS. Fenbendazole is a benzimidazole anthelmintic. It is active against Giardia in vitro (IC50 = 0.3 μM). Fenbendazole (20 mg/kg) prevents infiltration of parasites into the brain in a rabbit model of E. cuniculi infection. It also activates HIF-1α and prevents oxidative stress-induced death in primary neurons in vitro. Chemical structure: benzimidazole |
|---|---|
| CAS No. | 1228182-47-5 |
| Molecular Formula | C15H13N3O2S |
| Molecular Weight | 302.4 g/mol |
| IUPAC Name | trideuteriomethyl N-(6-phenylsulfanyl-1H-benzimidazol-2-yl)carbamate |
| Standard InChI | InChI=1S/C15H13N3O2S/c1-20-15(19)18-14-16-12-8-7-11(9-13(12)17-14)21-10-5-3-2-4-6-10/h2-9H,1H3,(H2,16,17,18,19)/i1D3 |
| Standard InChI Key | HDDSHPAODJUKPD-FIBGUPNXSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])OC(=O)NC1=NC2=C(N1)C=C(C=C2)SC3=CC=CC=C3 |
| SMILES | COC(=O)NC1=NC2=C(N1)C=C(C=C2)SC3=CC=CC=C3 |
| Canonical SMILES | COC(=O)NC1=NC2=C(N1)C=C(C=C2)SC3=CC=CC=C3 |
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